molecular formula C11H13BrN2O2 B1407583 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline CAS No. 1375068-77-1

3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline

Cat. No.: B1407583
CAS No.: 1375068-77-1
M. Wt: 285.14 g/mol
InChI Key: UIPZZRCRZDBQFI-UHFFFAOYSA-N
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Description

3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is an organic compound with the molecular formula C11H13BrN2O2 It is a brominated aniline derivative that contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Biochemical Analysis

Biochemical Properties

3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves the inhibition or activation of the enzyme’s activity, thereby influencing various biochemical pathways. The compound’s unique structure allows it to form stable complexes with these biomolecules, which can be crucial for its function in biochemical assays .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth and differentiation. By altering the activity of this pathway, this compound can induce changes in gene expression and metabolic processes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s bromine atom and morpholine ring are key structural features that facilitate its binding to target proteins. These interactions can lead to changes in the conformation of the target protein, thereby modulating its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and its effects on cellular function. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline typically involves the bromination of aniline derivatives followed by the introduction of the morpholine ring. One common method involves the reaction of 3-bromoaniline with morpholine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or nitric acid under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.

    Reduction: Formation of morpholine alcohol derivatives.

Scientific Research Applications

3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is used in the development of advanced materials such as polymers and nanomaterials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.

    5-[(Morpholin-4-yl)carbonyl]aniline: Lacks the bromine atom, which may reduce its efficacy in certain applications.

    3-Chloro-5-[(morpholin-4-yl)carbonyl]aniline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.

Uniqueness

3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is unique due to the presence of both the bromine atom and the morpholine ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses and a potential candidate for drug development.

Properties

IUPAC Name

(3-amino-5-bromophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPZZRCRZDBQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245894
Record name (3-Amino-5-bromophenyl)-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-77-1
Record name (3-Amino-5-bromophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-5-bromophenyl)-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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